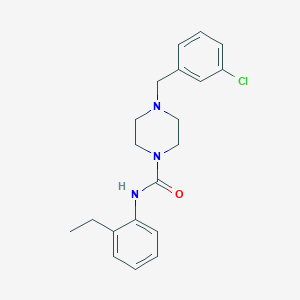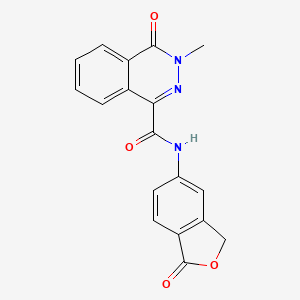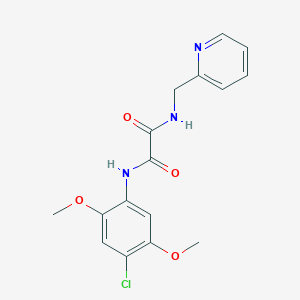![molecular formula C18H30N2O B5186607 4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine, commonly known as MPBP, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that was first synthesized in the year 1994. MPBP is a potent agonist of the serotonin receptor and has been used in various scientific research studies to understand its mechanism of action and its effects on the biochemical and physiological systems of the body.
Wirkmechanismus
MPBP acts by binding to the serotonin receptor and activating it, leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels leads to a decrease in the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
MPBP has been found to have a number of biochemical and physiological effects on the body. It has been found to increase the levels of serotonin in the brain, which leads to a decrease in the symptoms of depression and anxiety. It has also been found to have an effect on the dopamine and norepinephrine systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPBP in lab experiments are that it is a potent agonist of the serotonin receptor and has been found to be effective in the treatment of depression and anxiety. The limitations of using MPBP in lab experiments are that it is a synthetic compound and may not be representative of natural compounds found in the body.
Zukünftige Richtungen
There are a number of future directions that can be explored in the field of MPBP research. Some of these include:
1. Studying the long-term effects of MPBP on the body.
2. Investigating the potential of MPBP in the treatment of other related disorders such as bipolar disorder and schizophrenia.
3. Developing new compounds that are more potent and selective agonists of the serotonin receptor.
4. Investigating the potential of MPBP in the treatment of drug addiction and withdrawal.
Conclusion:
In conclusion, MPBP is a synthetic compound that has been extensively used in scientific research studies to understand its mechanism of action and its effects on the biochemical and physiological systems of the body. It has been found to be a potent agonist of the serotonin receptor and has been used in studies related to the treatment of depression, anxiety, and other related disorders. There are a number of future directions that can be explored in the field of MPBP research, and it is an area of research that holds great promise for the future.
Synthesemethoden
The synthesis of MPBP involves the reaction of 4-methoxyphenylacetone with 2-(1-piperidinyl)ethanamine in the presence of a reducing agent. The reaction takes place in an organic solvent such as methanol or ethanol and is carried out under controlled conditions to obtain a pure and stable compound.
Wissenschaftliche Forschungsanwendungen
MPBP has been used extensively in scientific research studies to understand its mechanism of action and its effects on the biochemical and physiological systems of the body. It has been found to be a potent agonist of the serotonin receptor and has been used in studies related to the treatment of depression, anxiety, and other related disorders.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-16(19-12-15-20-13-4-3-5-14-20)6-7-17-8-10-18(21-2)11-9-17/h8-11,16,19H,3-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRULDLGSGQNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B5186531.png)
![methyl 4-{[7-[(3-methoxypropanoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5186535.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate](/img/structure/B5186544.png)
![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5186550.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B5186559.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5186564.png)
![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)